molecular formula C19H26Cl2N2O B1229822 U-50488 CAS No. 67198-13-4

U-50488

Cat. No.: B1229822
CAS No.: 67198-13-4
M. Wt: 369.3 g/mol
InChI Key: VQLPLYSROCPWFF-QZTJIDSGSA-N
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Description

U-50488 is a synthetic compound known for its highly selective kappa-opioid receptor agonist properties. It was developed by the Upjohn Company in the 1970s and 1980s as part of a series of N-substituted benzamide and 2-phenylacetamide compounds. This compound has been studied for its analgesic, diuretic, and antitussive effects, as well as its ability to reverse memory impairment caused by anticholinergic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of U-50488 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the acetamide intermediate: This involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with N-methylcyclohexylamine to yield the acetamide intermediate.

    Cyclization: The acetamide intermediate undergoes cyclization with pyrrolidine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

U-50488 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, affecting its pharmacological properties.

    Substitution: Halogen substitution reactions can modify the 3,4-dichlorophenyl group, leading to different analogs with varying activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.

Major Products

The major products formed from these reactions include various analogs and derivatives of this compound, each with distinct pharmacological profiles.

Scientific Research Applications

U-50488 has been extensively studied in various scientific fields:

    Chemistry: this compound serves as a template for developing new kappa-opioid receptor agonists and studying structure-activity relationships.

    Biology: Research on this compound helps understand the role of kappa-opioid receptors in physiological and pathological processes.

    Medicine: this compound’s analgesic and antitussive properties make it a candidate for developing new pain relief and cough suppressant medications.

    Industry: this compound and its analogs are used in the development of new pharmaceuticals and as research tools in drug discovery.

Mechanism of Action

U-50488 exerts its effects by selectively binding to kappa-opioid receptors in the central and peripheral nervous systems. This binding activates the receptors, leading to a cascade of intracellular events that result in analgesic, diuretic, and antitussive effects. The activation of kappa-opioid receptors also modulates neurotransmitter release and neuronal excitability, contributing to its pharmacological actions .

Comparison with Similar Compounds

Similar Compounds

    U-47700: Another synthetic opioid with similar analgesic properties but different receptor selectivity.

    U-69,593: A kappa-opioid receptor agonist with a different chemical structure but similar pharmacological effects.

    LPK-26: A compound with kappa-opioid receptor agonist activity, used in research for its analgesic properties.

Uniqueness

U-50488 is unique due to its high selectivity for kappa-opioid receptors without significant activity at mu-opioid receptors. This selectivity reduces the risk of side effects commonly associated with mu-opioid receptor agonists, such as respiratory depression and addiction. Additionally, this compound’s ability to reverse memory impairment caused by anticholinergic drugs sets it apart from other kappa-opioid receptor agonists .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h8-9,12,17-18H,2-7,10-11,13H2,1H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLPLYSROCPWFF-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849401
Record name rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67198-13-4
Record name rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67198-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name U-50488
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067198134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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